![molecular formula C19H16N4O3S B2763651 N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-29-6](/img/structure/B2763651.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
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Description
“N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a methoxy group, a pyridinyl group, and an isoxazole group .
Molecular Structure Analysis
The molecular structure of “N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
Novel heterocyclic compounds derived from similar molecules have been synthesized, showcasing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting their utility in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity Against Cancer Cells
Certain derivatives have been explored for their cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. These studies highlight the potential of these compounds in cancer research and therapy development (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Material Science
Scaffold for Highly Functionalised Compounds
Research has identified methods for creating scaffolds useful in synthesizing highly functionalized isoxazoles. These scaffolds serve as a foundation for further chemical modifications, enabling the development of novel materials and chemical entities (Ruano, Fajardo, & Martín, 2005).
Corrosion Inhibition
Potential Corrosion Inhibitors for Mild Steel
Thiazole-based pyridine derivatives have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the development of more effective corrosion protection strategies, combining chemical stability with environmental sustainability (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial and Antiproliferative Effects
Antimicrobial and Antiproliferative Properties
Various pyridine and thiazole derivatives have been evaluated for their antimicrobial and antiproliferative effects. These studies contribute to the search for new antimicrobial agents and strategies for combating microbial resistance and cancer (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-9-15(26-22-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-14(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACASBQFWINWODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide |
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